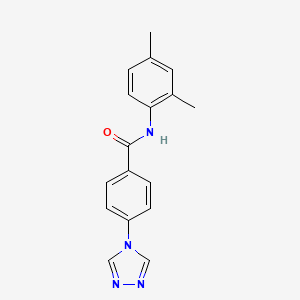
N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide, also known as QNZ, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. QNZ is a member of the quinoline family of compounds and has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-viral properties.
Mécanisme D'action
N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide exerts its effects by inhibiting the activity of several key proteins involved in the inflammatory response. NF-κB is a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide inhibits the activation of NF-κB by preventing its translocation to the nucleus. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide also inhibits the activity of JAK/STAT and MAPK pathways, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-viral properties. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide also inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has been shown to exhibit antiviral activity against several viruses, including HIV-1, HSV-1, and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has several advantages for use in lab experiments. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is a small molecule inhibitor that can be easily synthesized and purified. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has been extensively studied and has a well-established mechanism of action. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-viral properties. However, N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide also has some limitations. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in some experiments. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide may also exhibit off-target effects, which may complicate data interpretation.
Orientations Futures
There are several future directions for research on N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-viral properties, and further research is needed to elucidate the underlying mechanisms of these effects. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide may also have potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. The development of N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide analogs may also provide new insights into the structure-activity relationships of this compound. Finally, the use of N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide in combination with other drugs may provide synergistic effects and improve therapeutic outcomes.
Méthodes De Synthèse
N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide can be synthesized using a multi-step process involving the reaction of 6-bromoquinoline with various reagents. The final step involves the reaction of the intermediate compound with 2,3,3,3-tetrafluoro-2-methoxypropanoyl chloride to yield N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide. The synthesis of N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has been optimized to provide high yields and purity.
Applications De Recherche Scientifique
N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and viral infections. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has been found to inhibit the activity of several key proteins involved in the inflammatory response, including NF-κB, JAK/STAT, and MAPK pathways. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propriétés
IUPAC Name |
N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF4N2O2/c1-22-12(15,13(16,17)18)11(21)20-9-6-8(14)5-7-3-2-4-19-10(7)9/h2-6H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGKXMIWNJJWCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)NC1=C2C(=CC(=C1)Br)C=CC=N2)(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5380467.png)
![N-ethyl-N-[(3-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5380471.png)
![(5-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5380475.png)
![3-ethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5380478.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380484.png)
![4-methyl-2-[2-oxo-2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)ethyl]-1(2H)-phthalazinone](/img/structure/B5380497.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide](/img/structure/B5380513.png)

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-amine](/img/structure/B5380531.png)
![4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5380537.png)
![methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}acetate](/img/structure/B5380546.png)

![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5380562.png)
![1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5380570.png)